1-(2-Methyloxazol-5-yl)ethanone
Description
Properties
Molecular Formula |
C6H7NO2 |
|---|---|
Molecular Weight |
125.13 g/mol |
IUPAC Name |
1-(2-methyl-1,3-oxazol-5-yl)ethanone |
InChI |
InChI=1S/C6H7NO2/c1-4(8)6-3-7-5(2)9-6/h3H,1-2H3 |
InChI Key |
ZUAVBZWESOIWQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(O1)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Methyloxazol-5-yl)ethanone can be synthesized through several methods. One common approach involves the cyclization of enamides under metal-free conditions . This method typically involves the use of reagents such as acetic anhydride and ammonium acetate, with the reaction being carried out at elevated temperatures.
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methyloxazol-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, with common reagents including halogens and organometallic compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, organometallic compounds.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated oxazoles, organometallic derivatives.
Scientific Research Applications
1-(2-Methyloxazol-5-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Methyloxazol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Table 1: Comparative Analysis of this compound and Analogues
Structural and Electronic Differences
- Heterocycle Core: Oxazole (O and N): Higher electronegativity and polarity compared to thiazole (S and N), influencing solubility and hydrogen-bonding capacity.
- Substituent Effects: Methyl groups (e.g., 2-Me in oxazole/thiazole): Provide steric hindrance, affecting reaction kinetics (e.g., acetylation in ). Chloro/Amino groups: Electron-withdrawing (Cl) or donating (NH₂) substituents modulate reactivity. For example, 1-(2-Chloro-4-methylthiazol-5-yl)ethanone may undergo nucleophilic substitution, while amino-substituted analogues () are prone to further functionalization .
Physicochemical Properties
- Polarity and Solubility: Oxazole derivatives (e.g., target compound) exhibit higher polarity than thiazoles due to the oxygen atom, favoring solubility in polar solvents like ethanol or DMSO. Thiazole derivatives (e.g., 2-Acetylthiazole) demonstrate greater lipid solubility, making them suitable for flavoring applications .
Thermal Stability :
- Sulfur-containing thiazoles generally exhibit higher thermal stability than oxazoles, as seen in their use in high-temperature reactions ().
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 1-(2-Methyloxazol-5-yl)ethanone, and how can reaction conditions be optimized?
- Methodology :
- Stepwise Synthesis : Use cyclization reactions with acetic anhydride under reflux, as demonstrated in oxadiazole derivatives .
- Catalysts : Optimize yields by testing Lewis acids (e.g., ZnCl₂) or transition-metal catalysts in oxazole ring formation.
- Monitoring : Track intermediates via H NMR (e.g., characteristic ketone peaks at δ 2.1–2.5 ppm) and HPLC to ensure purity (>95%) .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .
Q. Which analytical techniques are critical for characterizing this compound?
- Techniques :
- NMR Spectroscopy : Confirm structure via C NMR (e.g., oxazole C=O at ~160 ppm) and 2D NMR (COSY, HSQC) for connectivity .
- Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 140.0583) .
- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., C-O bond length ~1.36 Å) for absolute configuration .
Q. How can density functional theory (DFT) predict the electronic properties of this compound?
- Approach :
- Functional Selection : Apply hybrid functionals (e.g., B3LYP) with exact exchange terms to improve accuracy in predicting ionization potentials and electron affinity .
- Basis Sets : Use 6-311++G(d,p) for geometry optimization and vibrational frequency analysis .
- Outputs : Compare HOMO-LUMO gaps (~5.2 eV) with experimental UV-Vis data to validate computational models .
Advanced Research Questions
Q. How do substituents on the oxazole ring influence the compound’s reactivity and biological activity?
- Structure-Activity Relationship (SAR) :
- Electron-Withdrawing Groups : Fluorine at the 4-position enhances antimicrobial potency (e.g., MIC = 8 µg/mL against S. aureus) by increasing electrophilicity .
- Steric Effects : Methyl groups at the 2-position reduce enzymatic degradation but may lower solubility (logP = 1.5 vs. 1.2 for unsubstituted analogs) .
Q. How can contradictory data between computational predictions and experimental spectroscopic results be resolved?
- Resolution Strategies :
- Benchmarking : Cross-validate DFT methods (e.g., B3LYP vs. M06-2X) against crystallographic data (e.g., bond lengths ±0.02 Å) .
- Solvent Effects : Include polarizable continuum models (PCM) in calculations to match experimental NMR shifts in DMSO .
- Error Analysis : Quantify deviations (e.g., ±0.3 eV in HOMO-LUMO gaps) and adjust basis sets or functionals iteratively .
Q. What strategies improve the catalytic efficiency of this compound in asymmetric synthesis?
- Catalytic Optimization :
- Chiral Ligands : Pair with Ru(II)-BINAP complexes to achieve enantiomeric excess (>90%) in ketone reductions .
- Reaction Engineering : Use microwave irradiation (100°C, 30 min) to accelerate cycloadditions while maintaining yield (~85%) .
- Kinetic Studies : Monitor turnover frequency (TOF) via in-situ IR spectroscopy under varying pressures (1–5 atm H₂) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
